6-Bromo-2-chloro-3-iodopyridine

Catalog No.
S999091
CAS No.
1138444-17-3
M.F
C5H2BrClIN
M. Wt
318.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-3-iodopyridine

CAS Number

1138444-17-3

Product Name

6-Bromo-2-chloro-3-iodopyridine

IUPAC Name

6-bromo-2-chloro-3-iodopyridine

Molecular Formula

C5H2BrClIN

Molecular Weight

318.34 g/mol

InChI

InChI=1S/C5H2BrClIN/c6-4-2-1-3(8)5(7)9-4/h1-2H

InChI Key

LZDHGMJHIXUOIF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1I)Cl)Br

Canonical SMILES

C1=CC(=NC(=C1I)Cl)Br

6-Bromo-2-chloro-3-iodopyridine (CAS: 1138444-17-3) is a highly functionalized heterocyclic building block characterized by the deliberate placement of three distinct halogens—chlorine, iodine, and bromine—on a single pyridine core [1]. In industrial and pharmaceutical procurement, this compound is prioritized not for bulk solvent or generic reagent applications, but as a precision precursor for complex active pharmaceutical ingredients (APIs) and advanced materials. Its primary value lies in its established orthogonal reactivity profile, where the differential bond dissociation energies of the C-I, C-Br, and C-Cl bonds allow for sequential, site-selective cross-coupling reactions without the need for intermediate protection and deprotection steps [2].

Substituting 6-bromo-2-chloro-3-iodopyridine with simpler di- or tri-halogenated analogs, such as 2,6-dichloro-3-iodopyridine or 2,3,6-tribromopyridine, introduces severe processability bottlenecks [1]. While simpler halopyridines are cheaper upfront, they lack orthogonal reactivity handles. For instance, after functionalizing the C-3 position of 2,6-dichloro-3-iodopyridine, the remaining C-2 and C-6 chlorines exhibit nearly identical reactivity, leading to statistical mixtures of coupled products that require costly, yield-destroying chromatographic separations [2]. Similarly, uniform tri-halogenated pyridines fail to offer the precise, thermodynamically driven stepwise functionalization required for modern kinase inhibitor scaffolds, ultimately increasing the total step count and reducing overall manufacturing yield[2].

Chemoselectivity in Initial Cross-Coupling (C-3 Position)

In palladium-catalyzed cross-coupling reactions, the differential reactivity of the halogens in 6-bromo-2-chloro-3-iodopyridine allows for exclusive initial reaction at the C-3 iodine position [1]. Under standard Suzuki or Heck conditions (e.g., Pd(dppf)Cl2, Cs2CO3, 1,4-dioxane/water), the C-I bond undergoes oxidative addition preferentially, leaving the C-Br and C-Cl bonds intact [2]. When compared to 2,3,6-tribromopyridine, which yields complex mixtures of mono- and di-coupled products under similar conditions, the tri-heterohalogenated core delivers single-site functionalization with high fidelity, directly improving isolated yields of the first intermediate [1].

Evidence DimensionRegioselectivity in primary Pd-catalyzed cross-coupling
Target Compound Data>95% exclusive coupling at the C-3 iodine position
Comparator Or Baseline2,3,6-tribromopyridine (yields statistical mixtures of mono-, di-, and tri-coupled products)
Quantified DifferenceNear-absolute regiocontrol vs. poor/mixed selectivity, eliminating the need for complex separation
ConditionsPd-catalyzed Suzuki/Heck coupling (e.g., Pd(dppf)Cl2, 70-90°C)

Procuring this specific compound eliminates the need for complex downstream purification of regioisomers, significantly reducing time and solvent costs in early-stage API synthesis.

Sequential Functionalization Capability (C-6 vs C-2)

Following the initial functionalization at C-3, 6-bromo-2-chloro-3-iodopyridine retains two distinct halogen handles (C-6 Br and C-2 Cl) that can be sequentially activated [1]. Research demonstrates that the C-6 bromine can be selectively coupled using standard Pd catalysis (e.g., Pd(PPh3)4) or nucleophilic substitution, while the C-2 chlorine remains unreactive until forced under harsher conditions or with specific ligands [1]. In contrast, using 2,6-dichloro-3-iodopyridine as a baseline results in competing reactions at both the C-2 and C-6 positions during the second coupling step, yielding approximately 1:1 regioisomeric mixtures [1].

Evidence DimensionChemoselectivity in secondary cross-coupling
Target Compound DataSelective C-6 functionalization (C-2 chlorine remains intact)
Comparator Or Baseline2,6-dichloro-3-iodopyridine (yields ~1:1 mixture of C-2 and C-6 coupled products)
Quantified DifferenceEnables predictable 3-step sequential functionalization vs. unselective parallel reactions
ConditionsSecondary Pd-catalyzed cross-coupling or nucleophilic substitution

This orthogonal reactivity allows process chemists to build complex trisubstituted pyridine scaffolds in fewer steps, directly lowering the cost of goods (COGs) for advanced intermediates.

Reduction of Synthetic Step Count in API Manufacturing

Utilizing 6-bromo-2-chloro-3-iodopyridine as a starting material bypasses the need for iterative halogenation and protection strategies typically required to build asymmetric tri-substituted pyridines [1]. In the synthesis of complex pharmaceutical scaffolds, starting from a simpler pyridine core requires 3 to 5 additional synthetic steps, including harsh directed ortho-metalation or electrophilic halogenation, which often suffer from low yields and poor scalability [2]. Procuring the pre-assembled 1138444-17-3 core directly translates to higher overall throughput and reduced risk of batch failure.

Evidence DimensionTotal synthetic steps to asymmetric tri-substituted pyridine intermediates
Target Compound Data0 additional core-assembly steps (ready for immediate sequential coupling)
Comparator Or BaselineUnsubstituted or mono-substituted pyridines (require 3-5 steps for sequential halogenation)
Quantified DifferenceSaves 3-5 synthetic steps and avoids harsh halogenation reagents
ConditionsMulti-step API synthesis workflows

Reducing the step count in the critical path of API manufacturing directly accelerates time-to-market and reduces the cumulative yield loss associated with multi-step syntheses.

Synthesis of Complex Kinase Inhibitors

Due to its orthogonal reactivity, 6-bromo-2-chloro-3-iodopyridine is an ideal starting material for assembling multi-targeted kinase inhibitors [1]. The ability to sequentially attach different pharmacophores at the 3-, 6-, and 2-positions without intermediate protection steps streamlines the discovery and scale-up of novel therapeutic agents.

Development of Advanced C-Nucleoside Analogs

As demonstrated in the synthesis of 2,6-disubstituted pyridin-3-yl C-nucleosides, this compound allows for the highly chemoselective Heck coupling of glycals at the C-3 position [2]. The preserved C-6 bromine and C-2 chlorine can then be further functionalized to explore structure-activity relationships in antiviral and cytostatic drug development.

Construction of Asymmetric Ligands for Catalysis

The precise placement of three different halogens makes this compound a valuable precursor for the synthesis of asymmetric bipyridine or terpyridine ligands [2]. Researchers can sequentially couple different aryl or heteroaryl groups, enabling the fine-tuning of electronic and steric properties for transition metal catalysts.

XLogP3

3.5

Wikipedia

6-Bromo-2-chloro-3-iodopyridine

Dates

Last modified: 08-16-2023

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